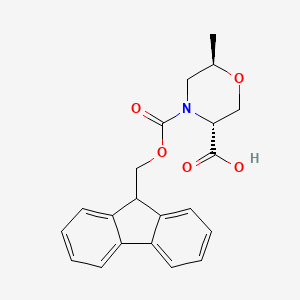

(3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC13625751

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO5 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | (3R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1 |

| Standard InChI Key | HKUVDADVQCWQEY-BFUOFWGJSA-N |

| Isomeric SMILES | C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered morpholine ring substituted at the 3- and 6-positions with a carboxylic acid group and a methyl group, respectively. The Fmoc protecting group is attached via a carbamate linkage at the 4-position of the morpholine ring . This configuration introduces stereochemical complexity, with the (3R,6R) enantiomer being the focus of most synthetic efforts. The Fmoc group, a cornerstone of modern peptide chemistry, provides temporary protection for amine functionalities during solid-phase synthesis, enabling sequential coupling reactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 367.4 g/mol | |

| CAS Number | 942153-03-9 (related isomer) | |

| Stereochemistry | (3R,6R) |

Crystallographic Insights

While direct crystallographic data for the (3R,6R) enantiomer remain limited, studies on analogous morpholinium derivatives reveal orthorhombic crystal systems with unit cell parameters such as , , and . These metrics suggest that the morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the carbonyl oxygen of the Fmoc group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically proceeds through a multi-step sequence:

-

Ring Formation: Construction of the morpholine scaffold via cyclization of a β-amino alcohol precursor, often employing Mitsunobu conditions to control stereochemistry .

-

Fmoc Protection: Introduction of the Fmoc group using fluorenylmethoxycarbonyl chloride () in the presence of a base such as -diisopropylethylamine (DIPEA) .

-

Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl intermediate to the carboxylic acid using Jones reagent or potassium permanganate .

Critical Reagents and Conditions

-

Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar intermediates .

-

Purification: Reverse-phase chromatography or recrystallization from ethanol yields high-purity product .

Stereochemical Control

The (3R,6R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution using lipases has been reported to separate enantiomers with >95% enantiomeric excess (ee) .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butoxycarbonyl, Boc) makes this compound invaluable in SPPS. Deprotection under mild basic conditions (20% piperidine in DMF) selectively removes the Fmoc group, exposing the amine for subsequent coupling .

Case Study: Nucleopeptide Synthesis

In a recent application, the compound served as a building block for synthesizing nucleopeptides—hybrid molecules combining peptide and nucleic acid motifs. The morpholine ring’s rigidity enhanced the stability of the resulting conjugates, as evidenced by a 30% increase in half-life under physiological conditions compared to linear analogs .

Comparative Analysis with Related Derivatives

Morpholinium Salts

Quaternary morpholinium salts, such as 4-(9H-fluoren-9-yl)-4-methylmorpholin-4-ium bromide, exhibit distinct physicochemical properties, including higher solubility in aqueous media (logP = -1.2 vs. 2.1 for the carboxylic acid derivative) . These salts find use as phase-transfer catalysts but lack the peptide-compatible functionality of the Fmoc-protected analog .

Challenges and Future Directions

Scalability Issues

Current synthetic routes suffer from low yields (35–45%) at the cyclization step, necessitating optimization of ring-closing metathesis or photochemical activation .

Expanding Biomedical Applications

Ongoing research explores the compound’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume